molecular formula C6H8N4O B1369564 2-Methyl-5-pyrimidinecarbohydrazide CAS No. 1266378-04-4

2-Methyl-5-pyrimidinecarbohydrazide

Cat. No. B1369564
CAS RN: 1266378-04-4
M. Wt: 152.15 g/mol
InChI Key: RCIGCRJCIPEEIM-UHFFFAOYSA-N
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Description

2-Methyl-5-pyrimidinecarbohydrazide is a chemical compound with the CAS Number: 1266378-04-4 and a molecular weight of 152.16 . The IUPAC name for this compound is 2-methyl-5-pyrimidinecarbohydrazide .


Molecular Structure Analysis

The InChI code for 2-Methyl-5-pyrimidinecarbohydrazide is 1S/C6H8N4O/c1-4-8-2-5(3-9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Methyl-5-pyrimidinecarbohydrazide has a molecular weight of 152.16 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Medicine: Anti-inflammatory Applications

2-Methyl-5-pyrimidinecarbohydrazide has been identified to have potential applications in medicine, particularly due to its anti-inflammatory properties . The compound’s ability to inhibit key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α makes it a candidate for further research in developing new anti-inflammatory drugs.

Agriculture: Agrochemical Synthesis

In the field of agriculture, pyrimidine derivatives, which include 2-Methyl-5-pyrimidinecarbohydrazide, are being explored for their use in agrochemistry . These compounds can serve as scaffolds for synthesizing various agrochemicals, potentially leading to the development of new pesticides or plant growth regulators.

Materials Science: Photophysical Properties

Recent attention has been given to pyrimidine derivatives in materials science due to their significant photophysical properties . 2-Methyl-5-pyrimidinecarbohydrazide could be utilized in creating materials with specific light-absorption or emission characteristics, which is valuable for photovoltaic applications.

Environmental Science: Air Quality Monitoring

While not directly used in air quality monitoring, compounds like 2-Methyl-5-pyrimidinecarbohydrazide can be part of research studies aimed at understanding particulate matter and its effects on the environment . Such studies are crucial for developing strategies to mitigate air pollution.

Biochemistry: Enzymatic Inhibition

Pyrimidinecarbohydrazide derivatives are known to exhibit enzymatic inhibitory activity, which is significant in biochemistry for understanding and manipulating metabolic pathways . This can lead to the discovery of new biochemical tools or therapeutic agents.

Pharmacology: Pharmaceutical Testing

In pharmacology, 2-Methyl-5-pyrimidinecarbohydrazide is used for pharmaceutical testing as a high-quality reference standard . It helps in ensuring the accuracy and reliability of pharmacological research and drug development processes.

Chemical Engineering: Process Optimization

Chemical engineers may explore the use of 2-Methyl-5-pyrimidinecarbohydrazide in process optimization, particularly in the synthesis of complex chemical compounds . Its properties could influence reaction conditions and yields, making it a subject of interest in chemical production.

Analytical Chemistry: Chemosensor Development

The structural flexibility of pyrimidine derivatives like 2-Methyl-5-pyrimidinecarbohydrazide allows for their use in developing chemosensors . These sensors can detect specific ions or molecules, which is critical in environmental monitoring and diagnostics.

properties

IUPAC Name

2-methylpyrimidine-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-4-8-2-5(3-9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIGCRJCIPEEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-pyrimidinecarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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